molecular formula C14H17N B1449981 2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1862201-57-7

2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1449981
CAS No.: 1862201-57-7
M. Wt: 199.29 g/mol
InChI Key: VSSLCRPJJBOASQ-UHFFFAOYSA-N
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Description

2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and tetrahydroisoquinoline. Bicyclo[1.1.1]pentane is known for its highly strained, three-dimensional structure, which imparts unique physical and chemical properties. Tetrahydroisoquinoline is a bicyclic compound that is a common structural motif in many natural products and pharmaceuticals. The combination of these two structures in a single molecule offers potential for novel applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the tetrahydroisoquinoline moiety. One common method for synthesizing bicyclo[1.1.1]pentane involves carbene insertion into the central bond of bicyclo[1.1.0]butane or radical/nucleophilic addition across the central bond of [1.1.1]propellane . The tetrahydroisoquinoline moiety can be synthesized through Pictet-Spengler condensation of a β-phenylethylamine with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. Continuous flow synthesis techniques could be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline under certain conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while substitution reactions on the bicyclo[1.1.1]pentane core can introduce various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique in that it combines the structural features of both bicyclo[1.1.1]pentane and tetrahydroisoquinoline. This combination offers potential advantages in terms of stability, reactivity, and biological activity. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity, which can enhance binding interactions, while the tetrahydroisoquinoline moiety provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSLCRPJJBOASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C34CC(C3)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline

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